7-Bromo-3-chloro-imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis
The molecular formula of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is CHBrClN2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized via various radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Scientific Research Applications
Transition-Metal-Free Halogenation
Junxuan Li et al. (2018) described a transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source. This method efficiently forms C–Cl or C–Br bonds, subsequently transformed into imidazo[1,2-a]pyridine core π-systems through Suzuki–Miyaura reactions, highlighting a synthetic pathway for compounds like 7-Bromo-3-chloro-imidazo[1,2-a]pyridine (Li et al., 2018).
Corrosion Inhibition
A. Saady et al. (2021) evaluated the inhibitory performance of novel imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating the potential of bromo and chloro-substituted imidazo[1,2-a]pyridines in protecting industrial materials (Saady et al., 2021).
Copper-Mediated Aerobic Oxidative Synthesis
Xiaoqiang Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines via copper-mediated aerobic oxidative coupling. This process is noteworthy for its mild conditions and functional group tolerance, making it a valuable tool for synthesizing derivatives of this compound (Zhou et al., 2016).
Optical Properties and Computational Analysis
S. D. Jadhav et al. (2018) investigated the effects of substituents on the linear and nonlinear optical properties of imidazo[1,2-a]pyridines. Their work, focusing on donor-π-acceptor groups, provides insights into the electronic structure and potential optical applications of these compounds, relevant for derivatives such as this compound (Jadhav et al., 2018).
Pharmacological Properties
C. Enguehard-Gueiffier and A. Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, highlighting the scaffold's significance in medicinal chemistry. Their discussion on enzyme inhibitors, receptor ligands, and anti-infectious agents underscores the compound's potential in drug development and pharmacological research (Enguehard-Gueiffier & Gueiffier, 2007).
Mechanism of Action
Target of Action
7-Bromo-3-chloro-imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions can influence the compound’s action.
Safety and Hazards
While the specific safety and hazards for 7-Bromo-3-chloro-imidazo[1,2-a]pyridine are not mentioned in the sources, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating their potential in drug discovery research for infectious diseases.
Properties
IUPAC Name |
7-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYCLDRNWUACJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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